N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Description

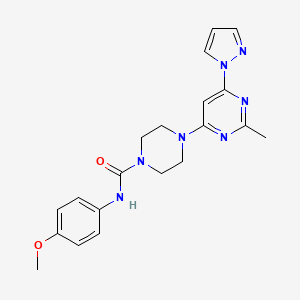

This compound belongs to the arylpiperazine-carboxamide class, characterized by a central piperazine ring conjugated with a carboxamide group and a heterocyclic pyrimidine-pyrazole system. Piperazine rings in such compounds typically adopt a chair conformation, as observed in structurally related carboxamides . This conformation enhances molecular stability and influences interactions with biological targets.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-15-22-18(14-19(23-15)27-9-3-8-21-27)25-10-12-26(13-11-25)20(28)24-16-4-6-17(29-2)7-5-16/h3-9,14H,10-13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYYKVRFVTZEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine and pyrimidine rings. A common method includes the reaction of 4-(4-methoxyphenyl)piperazine with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-carboxylic acid derivatives under specific conditions to yield the desired carboxamide.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that certain analogs demonstrate potent activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, a related study reported IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a series of assays, it was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the inhibition of key kinases involved in cell cycle regulation. For example, one study identified that structural analogs effectively inhibited CDK4/CYCLIN D1 with IC50 values in the nanomolar range .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an enzyme inhibitor. Specifically, it has been studied for its effects on various kinases and phosphatases, which are crucial in many signaling pathways. Docking studies suggest strong interactions with target enzymes, indicating its suitability for further development as a therapeutic agent .

Case Study 1: Antitubercular Activity

A study focused on a series of compounds similar to this compound found that several exhibited significant antitubercular activity. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives were tested against various cancer cell lines. One compound demonstrated an IC50 value of 50 nM against MCF-7 cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Data Tables

| Activity | IC50 Value (µM) | Target |

|---|---|---|

| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |

| Anticancer (MCF-7) | 50 | Breast Cancer |

| Anticancer (A549) | 75 | Lung Cancer |

| Enzyme Inhibition | <10 | CDK4/CYCLIN D1 |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-methoxyphenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide exhibit anticancer activity. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that pyrazole derivatives can target specific signaling pathways involved in cancer progression, including the AKT/mTOR pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds like this one could provide alternative treatment options .

Neurological Disorders

Given its structural similarities to other piperazine derivatives known for neuroactive properties, there is potential for this compound in treating neurological disorders such as depression and anxiety. Research into piperazine-based compounds has highlighted their ability to interact with serotonin receptors, which are crucial in mood regulation .

Anti-inflammatory Applications

Inflammation plays a critical role in many chronic diseases. Compounds like this compound may possess anti-inflammatory properties that could be harnessed for therapeutic use in conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have explored the applications of related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The following table summarizes critical structural features of the target compound and its analogs:

Physicochemical and Electronic Properties

- Lipophilicity : The 4-methoxyphenyl group in the target compound enhances hydrophobicity compared to the 4-chlorophenyl analog . The trifluoromethyl group in compound 5 increases electronegativity and metabolic stability .

- H-Bonding Capacity: The pyrimidine-pyrazole system in the target compound provides multiple H-bond acceptors, whereas benzooxazinone derivatives (e.g., compound 28) rely on carbonyl and ether oxygens .

Critical Analysis of Structural Motifs

Piperazine Chair Conformation : A conserved feature in carboxamide derivatives, critical for maintaining planarity during receptor docking .

Pyrimidine vs. Pyridine Cores : Pyrimidine’s dual nitrogen atoms (vs. pyridine’s single N) enhance π-π stacking and electrostatic interactions, as seen in compound 5 and the target compound.

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : Increase electron density, improving solubility and interaction with polar residues.

- Electron-Withdrawing Groups (e.g., chloro, trifluoromethyl) : Enhance metabolic stability but may reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.